6alpha-Methylprednisone

Beschreibung

Historical Trajectory of Discovery and Chemical Development in the Glucocorticoid Field

The development of 6alpha-Methylprednisone is rooted in the extensive history of steroid chemistry and the therapeutic application of glucocorticoids. These compounds are known for their profound metabolic effects and their ability to modulate the immune system. tcichemicals.com

The journey to understanding and synthesizing complex steroids began in the 19th century when physician Thomas Addison noted the beneficial effects of adrenal extracts on patients with adrenal insufficiency. frontiersin.org A significant leap occurred in the 1930s, often called the "Decade of the Sex Hormones," when the molecular structures of several steroid hormones were identified. acs.org In 1930, the first clinical evidence showed that animal adrenocortical tissue extracts could treat adrenal failure in humans. researchgate.netnih.gov

By 1940, researchers understood that cortical steroids fell into two main categories: those affecting sodium and fluid retention and those with anti-inflammatory properties. researchgate.netnih.gov A critical structural feature distinguishing these functions was the presence or absence of an oxygen atom at the C11 position on the steroid skeleton. researchgate.netnih.gov

A major milestone was achieved in 1946 when Edward Calvin Kendall isolated four steroidal compounds from adrenal extracts, which he named A, B, E, and F. frontiersin.org Compound E would later be identified as cortisol. frontiersin.org The therapeutic potential of these compounds was realized in 1948 when cortisone (B1669442) was first used to treat a patient with rheumatoid arthritis. researchgate.netnih.gov This discovery was so significant that Kendall, along with Philip Hench and Tadeus Reichstein, was awarded the Nobel Prize in Physiology or Medicine in 1950. frontiersin.org Following these breakthroughs, the period between 1954 and 1958 saw the introduction of six new synthetic steroids for systemic anti-inflammatory therapy. researchgate.netnih.gov

| Year | Milestone | Key Researchers/Entities | Significance |

|---|---|---|---|

| 1930 | First clinical evidence of adrenocortical extract efficacy in human adrenal failure. researchgate.netnih.gov | - | Demonstrated the therapeutic potential of adrenal hormones. |

| 1946 | Isolation of four steroidal compounds (A, B, E, F) from adrenal extracts. frontiersin.org | Edward Calvin Kendall | Led to the identification of cortisol (Compound E). frontiersin.org |

| 1948 | First use of cortisone to treat rheumatoid arthritis. researchgate.netnih.gov | Philip Hench | Established the anti-inflammatory application of corticosteroids. researchgate.net |

| 1950 | Nobel Prize in Physiology or Medicine awarded for discoveries related to adrenal cortex hormones. frontiersin.org | Kendall, Hench, Reichstein | Recognized the importance of steroid hormones in medicine. |

| 1952 | Development of a microbial fermentation process for cortisone synthesis. acs.org | The Upjohn Company | Revolutionized the production of cortisone, making it more accessible. acs.org |

| 1954-1958 | Introduction of six synthetic steroids for systemic anti-inflammatory therapy. researchgate.netnih.gov | Various pharmaceutical entities | Expanded the range of available anti-inflammatory treatments. |

| 1957 | FDA approval of Methylprednisolone (B1676475). nih.govdrugbank.com | The Upjohn Company | Introduced a more potent glucocorticoid derivative. nih.govdrugbank.com |

The synthesis of modified steroids like this compound was pioneered by research entities such as The Upjohn Company (now part of Viatris). ebi.ac.uk In the early 1950s, the production of cortisone was complex and costly. acs.org A transformative innovation occurred in 1952 when biochemists at Upjohn announced a fermentation process using a common mold, Rhizopus, to introduce the crucial oxygen atom at the C11 position of progesterone. acs.org This microbiological process made the synthesis of cortisone and its derivatives more efficient and scalable. acs.orgacs.org

The development of methylprednisolone, from which this compound is derived, was part of a broader effort to create analogues of cortisone and hydrocortisone (B1673445) with improved anti-inflammatory activity. researchgate.net Methylprednisolone itself was first described in the literature in the late 1950s and received FDA approval on October 24, 1957. nih.govdrugbank.com A patent filed in China outlines a modern synthesis method for 6alpha-methylprednisolone that involves etherification, methylation, hydrogenation, fermentation dehydrogenation, bromination, and debromination, highlighting the ongoing innovation in steroid chemistry. google.com

Early Literature Descriptions and Milestones in Steroid Chemistry

Stereochemical Context: this compound as a Distinct Stereoisomer

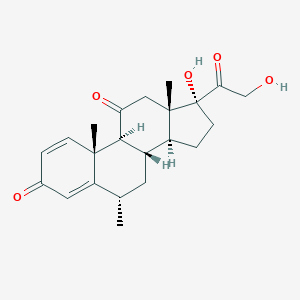

Stereochemistry plays a crucial role in the biological activity of steroid molecules. This compound is the 6-alpha (6α) stereoisomer of 6-methylprednisone. nih.govebi.ac.uk This designation indicates that the methyl group at the sixth carbon position of the steroid's core structure is oriented in the alpha configuration, meaning it projects below the plane of the steroid ring system. This specific spatial arrangement distinguishes it from other potential stereoisomers and is fundamental to its interaction with biological receptors. The precise three-dimensional structure is defined by its IUPAC name: (6S,8S,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione. nih.gov

| Identifier | Value |

|---|---|

| PubChem CID | 124653 nih.gov |

| Molecular Formula | C22H28O5 nih.gov |

| Molecular Weight | 372.5 g/mol nih.gov |

| IUPAC Name | (6S,8S,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione nih.gov |

| CAS Number | 91523-05-6 nih.gov |

| Synonyms | Methylprednisone, 6-alpha-methylprednisone, 11-KETO METHYLPREDNISOLONE nih.gov |

Structure

2D Structure

Eigenschaften

IUPAC Name |

17-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,9,12,14-15,19,23,27H,5,7-8,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVYCRJXQZUCUND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC(C3(CC(=O)C2C4(C1=CC(=O)C=C4)C)C)(C(=O)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Chemical Synthesis Strategies and Methodologies

De Novo Synthesis Pathways for 6alpha-Methylprednisone

The industrial production of 6alpha-methylprednisolone has been approached from different starting materials, with two prominent routes involving mold oxide and pregnane (B1235032) steroid diene alcohol ketone. These multi-step syntheses are characterized by a series of carefully orchestrated reactions to build the complex steroidal framework with the requisite stereochemistry.

Mold Oxide-Based Synthesis Routes and Reaction Sequences

A notable de novo synthesis of 6alpha-methylprednisolone commences with mold oxide as the starting material. nih.gov This pathway involves a sequence of oxidation, halogenation, dehalogenation, and methylation steps, among others, to progressively introduce the necessary functional groups and stereocenters. The general sequence of transformations is outlined below. nih.gov

A key transformation in this route is the introduction of the 6-alpha methyl group, which significantly enhances the anti-inflammatory potency of the resulting steroid. nih.gov The process involves a series of reactions including methylation and ketal protection to ensure the correct stereochemical outcome. nih.gov The final steps involve dehydrogenation to create the characteristic 1,4-diene system in the A-ring and subsequent hydrolysis to yield 6alpha-methylprednisolone. nih.gov

Table 1: Key Intermediates in Mold Oxide-Based Synthesis of 6alpha-Methylprednisolone nih.gov

| Intermediate Compound | Description |

| Pu Shi thing (II) | Resulting from the Pu Shi oxidation of mold oxide (I). |

| Bromine thing (III) | Formed through the bromination of the Pu Shi thing (II). |

| Debrominate thing (IV) | Obtained after the debromination of the bromine thing (III). |

| Methyne thing (V) | A subsequent intermediate in the synthetic sequence. |

| Methyl thing (VI) | Resulting from the methylation step. |

| Ketal thing (VII) | Formed during the protection of the ketone group. |

| Reduzate (VIII) | The product of the reduction step. |

| Hydrolyzate (IX) | Obtained after hydrolysis of the ketal group. |

| Dehydrogen substance (X) | The penultimate intermediate before final modifications. |

| Iodide (XI) | An iodinated intermediate prior to the final hydrolysis. |

Pregnane Steroid Diene Alcohol Ketone-Based Synthesis Approaches

An alternative and widely employed synthetic approach utilizes a pregnane steroid diene alcohol ketone as the starting material. researchgate.net This method also involves a series of chemical transformations to arrive at the final product. The reaction sequence typically includes epoxidation, rearrangement reactions, oxidation, and the crucial introduction of the 6-methyl group. researchgate.net

This pathway often involves a Wolff-Kishner or similar reduction and various oxidation and halogenation/dehalogenation steps to functionalize the steroid nucleus correctly. researchgate.net The introduction of the 1,2-double bond is a critical step to form the 'prednisolone' character of the molecule. researchgate.net

A disclosed synthesis method starts with a compound which is subjected to etherification, methynation, hydrogenation, fermentation dehydrogenation, bromination, and debromination to yield 6alpha-methylprednisolone. google.com

Key Stereoselective Reaction Steps and Intermediate Derivatization

The synthesis of 6alpha-methylprednisolone is a testament to the power of stereoselective reactions in organic chemistry. science.gov Achieving the correct three-dimensional arrangement of atoms, particularly at the chiral centers of the steroid nucleus, is paramount for its biological activity. researchgate.net

Several key steps in the synthesis are designed to be highly stereoselective:

Hydrogenation: The reduction of double bonds is often carried out using specific catalysts and conditions to ensure the formation of the desired stereoisomer. For instance, catalytic hydrogenation can be controlled to deliver hydrogen from a specific face of the molecule.

Methylation: The introduction of the 6-alpha methyl group is a critical stereoselective step. This is often achieved through a conjugate addition of a methyl group to an enone intermediate, where the approach of the nucleophile is directed by the existing stereochemistry of the steroid.

Reduction of Ketones: The reduction of ketone groups, for example at the C-11 position, to the required hydroxyl group must be stereoselective to yield the correct β-alcohol. This is often accomplished using sterically hindered reducing agents that favor attack from one face of the molecule.

Targeted Synthesis of this compound Derivatives and Analogues for Research

The development of derivatives and analogues of 6alpha-methylprednisolone is a key area of research aimed at improving its therapeutic profile, exploring structure-activity relationships (SAR), and developing targeted therapies. nih.govnih.gov

Rational Design Principles for Structural Modification

The rational design of 6alpha-methylprednisolone analogues is guided by a deep understanding of its interaction with the glucocorticoid receptor (GR) and its metabolic pathways. researchgate.net Key principles include:

Enhancing Potency and Selectivity: Modifications are often aimed at increasing the binding affinity for the GR while minimizing affinity for the mineralocorticoid receptor to reduce side effects like salt retention. researchgate.net Fluorination at the C-9 position, for example, is a known strategy to enhance glucocorticoid activity. researchgate.net

Improving Pharmacokinetic Properties: Esterification of the C-21 hydroxyl group can be used to create prodrugs with altered solubility and duration of action. science.gov For instance, methylprednisolone (B1676475) acetate (B1210297) and sodium succinate (B1194679) are common examples. nih.gov

Site-Specific Delivery: Glycosidic prodrugs of corticosteroids have been designed for colon-specific drug delivery, where bacterial enzymes in the colon cleave the glycosidic bond to release the active drug. acs.org

Soft Drugs: The concept of "soft drugs" involves designing derivatives that are active at the target site but are readily metabolized to inactive forms upon entering systemic circulation, thereby reducing systemic side effects. The synthesis of 17β-carboxamide derivatives is an example of this approach. researchgate.net

Synthetic Methodologies for Novel Analogues and Libraries

The synthesis of novel analogues and libraries of 6alpha-methylprednisolone derivatives employs a range of modern synthetic techniques. clockss.org

Chemoenzymatic Synthesis: This approach combines the selectivity of enzymatic reactions with the versatility of chemical synthesis. nih.govresearchgate.netbrynmawr.eduresearchgate.net Enzymes can be used for highly specific hydroxylations or other transformations at positions that are difficult to functionalize using traditional chemical methods. nih.govresearchgate.netbrynmawr.eduresearchgate.net For example, specific hydroxylases can introduce hydroxyl groups at various positions on the steroid skeleton, providing new intermediates for further derivatization. exlibrisgroup.com

Combinatorial Chemistry and Divergent Synthesis: These strategies are used to create large libraries of related compounds for high-throughput screening. researchgate.net A common intermediate can be subjected to a variety of different reagents and reaction conditions to generate a diverse set of analogues. This allows for the rapid exploration of structure-activity relationships.

Functional Group Interconversion: Standard organic reactions are used to modify the existing functional groups of 6alpha-methylprednisolone. libretexts.org For example, the hydroxyl groups can be esterified or etherified, and the ketone groups can be converted to other functionalities. The synthesis of succinate prodrugs is a prime example of this strategy. mdpi.com

Table 2: Examples of 6alpha-Methylprednisolone Derivatives and Their Rationale

| Derivative/Analogue | Modification | Rationale for Synthesis | Reference |

| Methylprednisolone Acetate | Acetylation of the 21-hydroxyl group | Prodrug with modified solubility and duration of action | nih.gov |

| Methylprednisolone Sodium Succinate | Succinylation of the 21-hydroxyl group | Water-soluble prodrug suitable for intravenous administration | science.gov |

| 17β-Carboxamide derivatives | Amidation at the C-17 position | Potential soft corticosteroids with localized anti-inflammatory activity | researchgate.net |

| Sulfoalkyl ether-alkyl ether cyclodextrin (B1172386) derivatives | Complexation with modified cyclodextrins | To improve binding and complexation of the drug | nih.gov |

| 6-Carboxylate Esters | Introduction of a carboxylate ester at the C-6 position | To study structure-activity relationships and potentially modulate activity | nih.gov |

Chemical Conjugation Strategies for Directed Research Probes

The chemical modification of 6α-methylprednisolone through conjugation is a key strategy to develop directed research probes. These probes are instrumental in studying the mechanisms of action, distribution, and targeting of this potent glucocorticoid. Conjugation strategies typically involve the covalent attachment of a functional moiety, such as a linker, a tag, or a larger molecule, to the 6α-methylprednisolone backbone. These modifications are primarily aimed at altering the physicochemical properties of the parent drug, enabling its use in a variety of research applications, including immunoassays, targeted drug delivery systems, and pharmacokinetic studies. benthamdirect.comupce.cz

The primary site for conjugation on the 6α-methylprednisolone molecule is the hydroxyl group at the C21 position, due to its reactivity. chemicalbook.com However, other positions can also be targeted for derivatization to create specific probes. The choice of conjugation strategy depends on the intended application of the resulting research probe.

One common approach involves the esterification of the C21 hydroxyl group. This can be achieved by reacting 6α-methylprednisolone with an acid anhydride, such as succinic anhydride, to form a hemisuccinate derivative. chemicalbook.comgoogle.comsimsonpharma.com This introduces a carboxylic acid group, which can then be further functionalized, for example, by coupling to a protein carrier for antibody production or to a fluorescent label.

Another strategy is the introduction of a linker molecule, which provides a spacer between the steroid and the conjugated moiety, minimizing potential steric hindrance and preserving the biological activity of the steroid. For instance, a succinic acid linker can be conjugated to the C21 hydroxyl group of 6α-methylprednisolone. researchgate.net The resulting derivative has a terminal carboxylic acid group that is available for amide bond formation with amine-functionalized molecules, such as polymers or labels. researchgate.net

Furthermore, the synthesis of 21-sulfate esters of 6α-methylprednisolone has been explored. vulcanchem.com This modification enhances the hydrophilicity of the molecule and can be leveraged for developing targeted delivery systems or studying the role of sulfotransferases in glucocorticoid metabolism. vulcanchem.com The synthesis of these esters typically involves the reaction of the 21-hydroxyl group with a sulfurylating agent. vulcanchem.com

The development of these conjugated derivatives of 6α-methylprednisolone is crucial for advancing our understanding of its pharmacological profile and for the design of novel therapeutic agents with improved properties. benthamdirect.comupce.cz

Data Tables

The following tables provide details on specific chemical conjugation strategies for 6α-methylprednisolone.

Table 1: Synthesis of 6α-Methylprednisolone-21-hemisuccinate chemicalbook.comgoogle.com

| Parameter | Value |

| Starting Material | 6α-Methylprednisolone |

| Reagent | Succinic anhydride |

| Catalyst | Triethylamine |

| Solvent | Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) |

| Reaction Temperature | 15-35 °C |

| Reaction Time | 3 hours |

| Product | 6α-Methylprednisolone-21-hemisuccinate |

| Yield | >99% |

Table 2: Conjugation of Succinic Acid Linker to 6α-Methylprednisolone researchgate.net

| Parameter | Value |

| Starting Material | 6α-Methylprednisolone |

| Reagent | Succinic anhydride |

| Catalyst | Triethylamine and 4-Dimethylaminopyridine (DMAP) |

| Solvent | Dry Dichloromethane (DCM) |

| Reaction Time | Overnight |

| Reaction Temperature | Room temperature |

| Product | 6α-Methylprednisolone conjugated with succinic acid |

| Yield | 85% |

Table 3: Synthesis of 6α-Methylprednisolone-21-sulfate Ester vulcanchem.com

| Parameter | Value |

| Starting Material | 6α-Methylprednisolone |

| Reagent | Sulfur trioxide complex (e.g., sulfur trioxide-pyridine complex) |

| Reaction Condition | Anhydrous conditions |

| Key Functional Group Introduced | Sulfate group (-OSO₃H) at the C21 position |

| Product | 6α-Methyl Prednisolone (B192156) 21-Sulfate Ester |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis

Fundamental Principles and Theoretical Models in Steroidal SAR/QSAR

The exploration of Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR) for steroidal compounds like 6alpha-Methylprednisone is rooted in the principle that the biological activity of a molecule is directly related to its chemical structure. wikipedia.org SAR provides a qualitative framework for understanding how different functional groups and structural features of a steroid contribute to its therapeutic effects. researchgate.net QSAR, on the other hand, employs mathematical models to quantify this relationship, aiming to predict the biological activity of new compounds based on their molecular descriptors. wikipedia.orgnih.gov

The fundamental assumption underlying these models is that similar molecules exhibit similar activities. wikipedia.org For steroids, these models consider various physicochemical properties and structural attributes. The development of QSAR models typically involves several key steps: selecting a set of compounds with known activities, calculating molecular descriptors for these compounds, creating a mathematical model that correlates the descriptors with activity, and validating the model's predictive power. mdpi.com

Early QSAR models often relied on linear regression techniques. However, with advancements in computational chemistry, more sophisticated methods like machine learning algorithms (e.g., artificial neural networks, support vector machines) are now employed to capture complex, non-linear relationships between a steroid's structure and its biological response. researchgate.netrsc.org These models are crucial in drug discovery for optimizing lead compounds and predicting the efficacy of novel therapeutic agents. mdpi.com

Stereospecificity and Glucocorticoid Receptor Binding Affinity

The interaction between a steroid and the glucocorticoid receptor (GR) is highly specific, with stereochemistry playing a pivotal role in determining binding affinity and subsequent biological response. The three-dimensional arrangement of atoms in a steroid molecule dictates its ability to fit into the ligand-binding pocket of the GR.

The binding of a glucocorticoid to the GR is a critical determinant of its therapeutic potential. researchgate.net Upon binding, the receptor undergoes a conformational change, leading to a cascade of events that ultimately modulates gene expression. nih.gov The affinity of a steroid for the GR is influenced by various factors, including the presence and orientation of specific functional groups.

For instance, the introduction of a 6α-methyl group, as seen in this compound, can significantly impact receptor binding. Research has shown that modifications at this position can enhance glucocorticoid activity. e-jnc.org The precise fit within the receptor's binding site, governed by stereospecific interactions, is essential for high-affinity binding and potent biological activity. The stability of the ligand-receptor complex is also a key factor, with more stable complexes generally leading to a more prolonged and potent effect. nih.gov

Impact of Molecular Modifications on Glucocorticoid Activity Profiles

The therapeutic profile of glucocorticoids can be finely tuned through specific chemical modifications to the basic steroid structure. These alterations can enhance anti-inflammatory potency, reduce unwanted mineralocorticoid effects, and alter the pharmacokinetic properties of the drug. dvm360.com

Influence of C6 Methylation on Glucocorticoid Receptor Agonism

The methylation of prednisolone (B192156) at the C6 position to produce methylprednisolone (B1676475) is a key structural modification. koreamed.org This addition of a methyl group in the alpha orientation (6α-methyl) has been shown to enhance glucocorticoid activity. e-jnc.org This enhancement is attributed to favorable interactions within the glucocorticoid receptor, leading to increased receptor agonism. While the precise mechanisms are complex, it is understood that this modification can improve the binding affinity and efficacy of the steroid at the receptor level. The presence of the 6α-methyl group can also influence the metabolic stability of the compound.

Effects of A-Ring Unsaturation on Glucocorticoid Potency

The introduction of a double bond between the C1 and C2 positions in the A-ring of the steroid nucleus, a feature present in prednisolone and consequently in this compound, is a critical modification that significantly increases glucocorticoid and anti-inflammatory activity. msdvetmanual.comwashington.edu This unsaturation in the A-ring leads to a four-fold increase in anti-inflammatory potency compared to cortisol. washington.edu Importantly, this modification does not proportionally increase mineralocorticoid activity, thereby improving the therapeutic ratio of glucocorticoid to mineralocorticoid effects. dvm360.com The conformational flexibility of the unsaturated A-ring is thought to play a role in its enhanced biological activity. rsc.org

Role of Fluorination at Specific Positions on Steroid Activity

Fluorination at specific positions on the steroid skeleton is a common strategy to enhance biological activity. tandfonline.com The introduction of a fluorine atom, due to its high electronegativity and small size, can significantly alter the electronic properties of the molecule and its interaction with the glucocorticoid receptor. nih.gov

For example, 9α-fluorination is known to increase both glucocorticoid and mineralocorticoid activity. msdvetmanual.com This modification can increase the binding affinity of the steroid to the receptor. rsc.org To counteract the increased mineralocorticoid effects, fluorinated derivatives are often further substituted at the C16 position with a methyl or hydroxyl group, which virtually eliminates mineralocorticoid activity while retaining potent anti-inflammatory effects. msdvetmanual.com While this compound itself is not fluorinated, understanding the impact of fluorination is crucial in the broader context of glucocorticoid SAR.

Computational and Cheminformatics Approaches in SAR/QSAR Modeling

Computational and cheminformatics tools have become indispensable in the study of SAR and QSAR for steroidal compounds. nih.gov These approaches allow for the high-throughput analysis of large datasets of chemical structures and their associated biological activities, facilitating the development of predictive models. researchgate.net

QSAR modeling begins with the generation of molecular descriptors, which are numerical representations of the physicochemical properties and structural features of the molecules. nih.govresearchgate.net These descriptors can range from simple properties like molecular weight and logP to more complex 3D descriptors that capture the shape and electronic properties of the molecule. nih.gov

Once the descriptors are calculated, statistical methods and machine learning algorithms are used to build a mathematical model that correlates these descriptors with the observed biological activity. rsc.org Techniques such as multiple linear regression (MLR), partial least squares (PLS), and more advanced methods like artificial neural networks (ANN) and support vector machines (SVM) are commonly employed. researchgate.netnih.gov

A crucial aspect of QSAR modeling is validation, which ensures the robustness and predictive power of the model. mdpi.com This is typically done using internal validation techniques like cross-validation and external validation with an independent test set of compounds. researchgate.net Well-validated QSAR models can then be used to predict the activity of novel compounds, screen virtual libraries, and guide the design of new steroids with improved therapeutic profiles. mdpi.com

Molecular Mechanisms and Cellular Biology of 6alpha Methylprednisone

Glucocorticoid Receptor Interactions and Agonism

The physiological and pharmacological actions of 6alpha-Methylprednisone are primarily mediated by its binding to the glucocorticoid receptor (GR), a ligand-dependent transcription factor belonging to the nuclear receptor superfamily. nih.gov This interaction is the initial and critical step that triggers the downstream signaling responsible for the compound's effects.

This compound, like other corticosteroids, is a lipophilic molecule that passively diffuses across the cell membrane to bind to the cytosolic GR. helsinki.fi In its un-liganded state, the GR resides predominantly in the cytoplasm, as part of a large multiprotein complex that includes heat shock proteins (hsp90, hsp70) and immunophilins, which maintain the receptor in a high-affinity ligand-binding conformation. nih.govcancer.gov

This compound is characterized as a glucocorticoid receptor agonist. drugbank.compharmacompass.com It displays a higher affinity for the glucocorticoid receptor compared to the mineralocorticoid receptor. wikipedia.org Unlike endogenous cortisol, which binds to both transcortin and albumin, the pharmacokinetics of methylprednisolone (B1676475) are linear, which is attributed to its binding primarily to albumin and not to transcortin. nih.gov The binding affinity of glucocorticoids to the GR can be quantified by the dissociation constant (Kd). For instance, a study using a [3H]dexamethasone radioligand binding assay in human peripheral blood mononuclear cells determined a normal Kd value of 5.39 ± 3.4 nM, providing a benchmark for GR binding affinity. nih.gov

The binding affinity of corticosteroids to the GR is a crucial determinant of their potency. Structural modifications, such as 6-alpha methylation present in this compound, are known to influence this affinity.

Table 1: Glucocorticoid Receptor Binding Affinity This table is interactive. Click on the headers to sort the data.

| Compound | Receptor Type | Binding Affinity (Kd, nM) | Cell System |

|---|

The binding of an agonist ligand such as this compound to the ligand-binding domain (LBD) of the GR induces a significant conformational change in the receptor protein. explorationpub.com This change is a critical step in receptor activation. Upon binding, the chaperone protein complex dissociates, exposing nuclear localization signals on the GR. cancer.gov This allows the ligand-activated GR to translocate from the cytoplasm into the nucleus. cancer.govexplorationpub.com

Once in the nucleus, the activated GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby modulating their transcription. nih.gov The agonist-induced conformation, particularly the positioning of helix 12 in the LBD, creates a surface for the recruitment of coactivator proteins, which is essential for transactivation. nih.gov Studies have shown that different agonists can induce distinct conformational changes in the GR, which can affect the receptor's interaction with co-regulatory proteins and, consequently, the downstream biological response. frontiersin.org The ligand-induced conformational change is a multi-step process, beginning with a compaction of the LBD, followed by a stabilization of the activated state. frontiersin.org

Molecular Recognition and Ligand-Receptor Binding Kinetics in Cellular Systems

Downstream Molecular Signaling Pathways

Following receptor activation and nuclear translocation, the this compound-GR complex modulates the expression of a wide array of genes. This genomic action is the basis for its profound effects on inflammatory, immune, and metabolic processes. The primary mechanisms involve the transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory genes.

A key anti-inflammatory mechanism of this compound is the upregulation of genes that suppress inflammation. One such gene is IκBα (inhibitor of kappa B alpha). The induction of IκBα synthesis is a well-established mechanism of glucocorticoid-mediated immunosuppression. cancer.govnih.gov IκBα is a critical inhibitor of the pro-inflammatory transcription factor NF-κB. By increasing the levels of IκBα, this compound effectively sequesters NF-κB in the cytoplasm, preventing it from activating pro-inflammatory genes. cancer.govnih.govfrontiersin.org

Furthermore, this compound has been shown to induce the expression of Interleukin-10 (IL-10), a potent anti-inflammatory cytokine. drugbank.comconicet.gov.ar IL-10 plays a crucial role in maintaining immune homeostasis by inhibiting the production of pro-inflammatory cytokines like IL-1, IL-6, and TNF-α. nih.gov A study demonstrated that methylprednisolone at a concentration of 10⁻⁶ M can cause a robust 18-fold induction of the IL-10 promoter in human B cells. conicet.gov.ar Interestingly, this induction was found to be independent of a traditional GRE and was instead mediated by the transcription factor STAT3. conicet.gov.ar Methylprednisolone treatment was shown to induce the binding of STAT3 to the IL-10 promoter, highlighting a GRE-independent pathway for its anti-inflammatory effects. conicet.gov.ar

Table 2: Regulation of Anti-inflammatory Gene Expression by Methylprednisolone This table is interactive. Click on the headers to sort the data.

| Target Gene | Effect of Methylprednisolone | Mediating Transcription Factor | Cell Type | Key Finding |

|---|---|---|---|---|

| IκBα | Upregulation/Induction | Glucocorticoid Receptor (GR) | Various | Induces synthesis, leading to NF-κB inhibition. cancer.govnih.gov |

In addition to upregulating anti-inflammatory genes, this compound actively suppresses pro-inflammatory signaling pathways. The primary target of this transrepression is the Nuclear Factor-kappa B (NF-κB) pathway. drugbank.comtaylorandfrancis.com As mentioned, by inducing IκBα, the GR complex inhibits NF-κB's nuclear translocation and subsequent activation of genes for cytokines, chemokines, and adhesion molecules. cancer.govnih.gov Research in a rat spinal cord injury model showed that methylprednisolone treatment significantly reduced the post-traumatic increase in both TNF-α expression and NF-κB binding activity. nih.gov

Another major pro-inflammatory pathway inhibited by this compound involves phospholipase A2 (PLA2). drugbank.com PLA2 enzymes are responsible for releasing arachidonic acid from membrane phospholipids, which is the precursor for the synthesis of potent inflammatory mediators like prostaglandins (B1171923) and leukotrienes. msdvetmanual.com Glucocorticoids, including methylprednisolone, are thought to inhibit PLA2 activity indirectly by stimulating the production of inhibitory proteins called lipocortins (or annexins). msdvetmanual.com These proteins are believed to interfere with the action of PLA2, thereby reducing the availability of arachidonic acid and suppressing the inflammatory cascade. drugbank.commsdvetmanual.com

The cellular functions of glucocorticoids like this compound extend beyond inflammation and immunity to regulate fundamental processes of cellular homeostasis and metabolism. wikipedia.orgopenrespiratorymedicinejournal.com These compounds exert significant effects on carbohydrate, protein, and lipid metabolism. openrespiratorymedicinejournal.com

In carbohydrate metabolism, this compound enhances glucose production by stimulating gluconeogenesis in the liver. nih.gov It upregulates key gluconeogenic enzymes such as phosphoenolpyruvate (B93156) carboxykinase and glucose-6-phosphatase. nih.gov Concurrently, it can decrease glucose uptake and utilization in peripheral tissues like adipose tissue, partly by reducing the number of glucose transporters. nih.gov These actions can lead to an elevation in blood glucose levels (hyperglycemia). nih.gov

Regarding lipid metabolism, this compound stimulates lipolysis, the breakdown of fats, in peripheral tissues, which releases glycerol (B35011) that can be used as a substrate for gluconeogenesis. nih.gov Chronic exposure can lead to a characteristic redistribution of body fat. In protein metabolism, it promotes the catabolism (breakdown) of protein in muscle tissue, providing amino acids as another substrate for glucose production in the liver. openrespiratorymedicinejournal.com

Table 3: Metabolic Effects of this compound This table is interactive. Click on the headers to sort the data.

| Metabolic Pathway | Cellular/Systemic Effect | Molecular Mechanism |

|---|---|---|

| Carbohydrate Metabolism | Increased hepatic glucose production (Gluconeogenesis) | Upregulation of gluconeogenic enzymes (e.g., PEPCK, G6Pase). nih.gov |

| Carbohydrate Metabolism | Decreased peripheral glucose uptake | Reduction in glucose transporters in adipose tissue. nih.gov |

| Lipid Metabolism | Increased lipolysis | Stimulation of fat breakdown, releasing glycerol. nih.gov |

Interactions with Other Biological Targets and Enzymatic Pathways

Transient Receptor Potential Canonical 5 (TRPC5) Channel Activation Mechanisms

Recent research has identified 6-alpha-Methylprednisolone as a novel and selective activator of the Transient Receptor Potential Canonical 5 (TRPC5) channel, a Ca²⁺-permeable ion channel predominantly expressed in the brain. researchgate.netnih.gov In screening studies using compound libraries, 6-alpha-Methylprednisolone was shown to activate TRPC5 channels that were heterologously expressed in HEK293 cells. researchgate.net

The activation of TRPC5 by 6-alpha-Methylprednisolone is characterized as long-lasting and reversible. researchgate.netnih.gov This effect is also sensitive to clemizole, a known inhibitor of TRPC5 channels. researchgate.netnih.gov While demonstrating selectivity for TRPC5, 6-alpha-Methylprednisolone has also been observed to potentiate the activation of TRPC4 channels when induced by carbachol. mdpi.com The direct interaction with TRPC5 suggests a mechanism of action for 6-alpha-Methylprednisolone that extends beyond its classical genomic effects mediated by nuclear receptors.

Table 1: Research Findings on 6-alpha-Methylprednisolone and TRPC5 Activation

| Parameter | Finding | Source |

|---|---|---|

| Target Channel | Transient Receptor Potential Canonical 5 (TRPC5) | researchgate.netnih.gov |

| Effect | Activation | researchgate.netnih.gov |

| Model System | HEK293 cells heterologously expressing TRPC5 | researchgate.netnih.gov |

| Potency (EC₅₀) | 12 μM | researchgate.netnih.gov |

| Characteristics | Long-lasting, reversible | researchgate.netnih.gov |

| Inhibition | Sensitive to the TRPC5 inhibitor clemizole | researchgate.netnih.gov |

| Selectivity | Selective for TRPC5, but can potentiate TRPC4 activation | mdpi.com |

Enzymatic Interconversion and Reversible Metabolism in Vitro Models

6-alpha-Methylprednisolone (MPL) participates in a continuous and reversible metabolic process with its metabolite, methylprednisone (MPN). nih.govresearchgate.net This enzymatic interconversion involves the oxidation of the 11-beta-hydroxyl group of MPL to an 11-keto group to form MPN, and the subsequent reduction of MPN back to MPL. fda.gov The 11-hydroxy form, 6-alpha-Methylprednisolone, is considered the biologically active form of the corticosteroid. fda.gov

This reversible reaction is primarily catalyzed by the 11-beta-hydroxysteroid dehydrogenase enzyme system and occurs mainly in the liver, with the kidney also contributing to the process to a lesser degree. fda.gov In more detailed animal models, such as in rats, the conversion from MPL to MPN has been observed in the kidney, lung, and intestine, while the back-conversion from MPN to MPL occurs in the liver and kidney. researchgate.netresearchgate.netnih.gov The existence of this reversible metabolic pathway is a significant factor in the pharmacokinetics of the compound. nih.gov

Table 2: Details of 6-alpha-Methylprednisolone Enzymatic Interconversion

| Aspect | Description | Source |

|---|---|---|

| Process | Reversible enzymatic interconversion | nih.govfda.gov |

| Reactant | 6-alpha-Methylprednisolone (MPL) (active form) | fda.gov |

| Metabolite | Methylprednisone (MPN) (inactive keto-form) | nih.govresearchgate.net |

| Reaction | Oxidation of 11β-hydroxyl group and reduction of 11-keto group | fda.gov |

| Primary Enzyme | 11-beta-hydroxysteroid dehydrogenase | fda.gov |

| Primary Location (Humans) | Liver, and to a lesser extent, the kidney | fda.gov |

| Location (Rat Models) | MPL to MPN: kidney, lung, intestine. MPN to MPL: liver, kidney. | researchgate.netresearchgate.netnih.gov |

Cellular and Subcellular Modulatory Effects in Research Models

Neuroprotective Molecular Mechanisms in Cellular and Animal Models

6-alpha-Methylprednisolone is recognized for its neuroprotective properties, which have been observed in various cellular and animal models of neurological injury. nih.govhoneywell.comnih.gov A primary mechanism hypothesized to underlie its neuroprotective effects is the inhibition of lipid peroxidation induced by oxygen free radicals. nih.gov At high concentrations, the compound acts as a free-radical scavenger, which is particularly relevant in the context of acute central nervous system injuries, such as spinal cord trauma. nih.gove-jnc.org

In addition to its antioxidant activity, the neuroprotective actions of 6-alpha-Methylprednisolone are also linked to its potent anti-inflammatory effects. honeywell.com The compound binds to and activates specific nuclear receptors, which leads to altered gene expression and the subsequent inhibition of proinflammatory cytokine production. honeywell.com This modulation of the inflammatory cascade contributes to a more favorable environment for neuronal survival and recovery following injury. nih.govfrontiersin.org

Attenuation of Apoptosis in Specific Cell Types (e.g., oligodendrocytes)

Research has demonstrated that 6-alpha-Methylprednisolone can selectively protect certain neural cell types from apoptosis, or programmed cell death. nih.govresearchgate.net Specifically, in models of central nervous system injury, it has been shown to attenuate the death of oligodendrocytes in a dose-dependent manner, while not providing the same rescue effect for neurons. nih.govresearchgate.net The addition of 6-alpha-Methylprednisolone to oligodendrocyte cultures causes a dose-dependent decrease in their proliferation and differentiation. mdpi.com

This selective anti-apoptotic activity in oligodendrocytes is mediated through a glucocorticoid receptor (GR)-dependent mechanism. nih.govresearchgate.net Upon activation by 6-alpha-Methylprednisolone, the GR initiates a signaling cascade that counteracts apoptotic processes. nih.govnih.gov Key molecular events in this pathway include the reversal of decreased expression of the anti-apoptotic protein Bcl-x(L) and the inhibition of caspase-3 activation, a critical executioner enzyme in the apoptotic cascade. nih.govresearchgate.net Further investigation has revealed that the interaction between the activated GR and the transcription factor STAT5 (Signal Transducer and Activator of Transcription 5) is essential for the upregulation of Bcl-x(L) and the subsequent cytoprotective effect on oligodendrocytes. nih.gov A complex of GR and STAT5 has been shown to be present on the promoter region of the bcl-x gene in these cells. nih.gov

Table 3: Molecular Mechanisms of Apoptosis Attenuation in Oligodendrocytes by 6-alpha-Methylprednisolone

| Component | Role/Effect | Source |

|---|---|---|

| Target Cell Type | Oligodendrocytes | nih.govresearchgate.net |

| Primary Receptor | Glucocorticoid Receptor (GR) | nih.govresearchgate.net |

| Key Transcription Factor | STAT5 | nih.gov |

| Anti-Apoptotic Protein | Upregulation of Bcl-x(L) | nih.govresearchgate.netnih.gov |

| Apoptotic Enzyme | Inhibition of Caspase-3 activation | nih.govresearchgate.net |

Antioxidant Biochemical Pathways and Their Modulation

The antioxidant properties of 6-alpha-Methylprednisolone are a significant component of its molecular mechanism of action, particularly in the context of neuroprotection. nih.gove-jnc.org The primary antioxidant pathway modulated by this compound involves the inhibition of lipid peroxidation. nih.gov In pathological conditions such as traumatic brain or spinal cord injury, there is a massive release of reactive oxygen species (free radicals) that attack polyunsaturated fatty acids in cell membranes, leading to a destructive chain reaction known as lipid peroxidation.

High doses of 6-alpha-Methylprednisolone have been shown to effectively function as a free radical scavenger, thereby interrupting this damaging process. e-jnc.org This action helps to preserve the structural integrity and function of cell membranes, mitigating secondary injury cascades that would otherwise lead to further cell death and tissue damage. This antioxidant effect is considered a key contributor to the therapeutic benefits observed in experimental models of acute CNS injury. nih.gov

Advanced Analytical and Methodological Approaches in 6alpha Methylprednisone Research

Chromatographic Techniques for High-Resolution Analysis and Purity Assessment

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental in the analysis of 6alpha-Methylprednisone. These techniques provide high-resolution separation, which is essential for both quantitative analysis and the assessment of purity by identifying and separating related impurities.

Reversed-Phase High-Performance Liquid Chromatography (HPLC) Methodologies

Reversed-phase HPLC (RP-HPLC) is a cornerstone for the analysis of this compound and its derivatives. nih.gov This technique typically employs a non-polar stationary phase (like a C18 or C8 column) and a polar mobile phase. researchgate.netnih.gov The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

Several RP-HPLC methods have been developed and validated for the determination of this compound and its related substances. For instance, a method for its acetate (B1210297) form, methylprednisolone (B1676475) acetate (MPA), uses a C18 column with an isocratic mobile phase of ammonium (B1175870) acetate and acetonitrile (B52724), allowing for the separation of MPA and its impurities. researchgate.net Another validated RP-HPLC method for methylprednisolone and its hemisuccinate derivatives utilizes a BDS column with a mobile phase of water for injection (WFI), glacial acetic acid, and acetonitrile. nih.govresearchgate.net This method demonstrates high linearity and sensitivity, with specific limits of detection (LOD) and quantitation (LOQ) established. nih.govresearchgate.net

Gradient elution methods have also been developed to analyze this compound and its metabolites in biological matrices like human plasma and urine. nih.gov One such method uses a Cp Spherisorb C8 column with a gradient mobile phase of acetonitrile and a phosphate (B84403) buffer. nih.gov These methods are crucial for pharmacokinetic studies and can achieve high purity assessments, often exceeding 96.0% to 99.0% by HPLC. esschemco.comthermofisher.com

Table 1: Examples of RP-HPLC Method Parameters for this compound and Related Compounds

| Parameter | Method 1 (MPA) researchgate.net | Method 2 (MP & Derivatives) nih.govresearchgate.net | Method 3 (MP & Metabolites) nih.gov |

| Column | C18 (100 mm × 4.6 mm, 3.5 μm) | BDS (250 mm × 4.6 mm, 5 μm) | Cp Spherisorb C8 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic: 1 g/L Ammonium acetate and Acetonitrile (67:33 v/v) | Isocratic: WFI, glacial acetic acid, acetonitrile (63:2:35 v/v/v) | Gradient: Acetonitrile and 0.067 M KH2PO4 buffer (pH 4.5) |

| Flow Rate | 1.5 mL/min | 2.0 mL/min | 1.5 ml/min |

| Detection | UV at 254 nm | UV at 254 nm | UV at 248 nm |

| Column Temp. | 50 ºC | Room Temperature | Not Specified |

This table is for illustrative purposes and summarizes data from the referenced studies.

Online HPLC Diode Array Spectroscopic Analysis for Steroid Identification

Pairing HPLC with a diode array detector (DAD) provides a powerful tool for the identification of steroids like this compound. nih.gov A DAD acquires the full UV-Vis spectrum of the eluting compounds in real-time. worldoftest.compan.olsztyn.pl This allows for not only quantification at a specific wavelength but also for the qualitative identification of compounds by comparing their spectra with those in a spectral library. worldoftest.compan.olsztyn.pl

This technique is particularly useful for distinguishing between different steroids that may have similar retention times. nih.gov The ability to perform peak purity analysis is another significant advantage of HPLC-DAD, ensuring that a chromatographic peak corresponds to a single compound. worldoftest.compan.olsztyn.pl For 6alpha-Methylprednisolone, which has a maximum absorption around 243-246 nm, the DAD can be set to monitor this wavelength for optimal sensitivity while simultaneously collecting the full spectrum for identity confirmation. sielc.com

Spectroscopic Characterization Methods in Chemical Research

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound. These methods probe the interaction of the molecule with electromagnetic radiation to provide a unique "fingerprint."

Infrared (IR), Fourier-Transform Infrared (FTIR), and ATR-IR Spectroscopy for Structural Confirmation

Infrared (IR) spectroscopy, and its more advanced variant, Fourier-Transform Infrared (FTIR) spectroscopy, are used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands corresponding to its various structural features, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C). nist.gov This information is vital for confirming the chemical structure of the compound. nih.gov

Attenuated Total Reflectance (ATR) is a sampling technique often coupled with FTIR (ATR-FTIR) that simplifies the analysis of solid and liquid samples by eliminating the need for extensive sample preparation. mt.comunige.ch The technique relies on an evanescent wave that penetrates a small depth into the sample, making it surface-sensitive. unige.ch For this compound, ATR-FTIR can provide high-quality spectra for structural confirmation. nih.gov The amide I region (1700–1600 cm⁻¹) of the IR spectrum is particularly sensitive to the secondary structure of proteins, a key consideration when studying the interaction of this compound with protein targets. spectroscopyonline.com

Table 2: Spectroscopic Data for this compound

| Technique | Source of Spectrum | Sample/Technique Details | Reference |

| FTIR | Forensic Spectral Research | KBr1 0.58mg | nih.gov |

| ATR-IR | Forensic Spectral Research | Bio-Rad FTS, ATR-Neat (DuraSamplIR II) | nih.gov |

| IR | Coblentz Society, Inc. | Condensed Phase | nist.gov |

This table summarizes available spectroscopic data from public databases.

Biophysical Techniques for Ligand-Receptor Interaction Studies

Understanding how this compound interacts with its biological targets, primarily proteins, is crucial to elucidating its mechanism of action. Biophysical techniques provide insights into these binding events.

Equilibrium Dialysis for Protein Binding Investigations in Plasma

Equilibrium dialysis is a classic and reliable method for studying the binding of drugs to plasma proteins. nih.govxenotech.com This technique involves separating a solution of the drug in plasma from a buffer solution by a semi-permeable membrane. xenotech.com The membrane allows the free (unbound) drug to diffuse across until equilibrium is reached, while the larger protein-drug complexes are retained. xenotech.com By measuring the concentration of the drug in both compartments, the fraction of unbound drug can be determined.

Studies on this compound and the closely related 6alpha-methylprednisolone have utilized equilibrium dialysis to investigate their binding to human and rabbit plasma proteins. grantome.comresearchgate.net Research has shown that 6alpha-methylprednisolone exhibits plasma protein binding in the range of 75-82%. researchgate.net It is important to account for potential volume shifts during dialysis, which can be caused by the osmotic effect of plasma proteins and could otherwise lead to errors in binding constant calculations. nih.gov The development of rapid equilibrium dialysis (RED) devices has streamlined this process, making it more amenable to high-throughput screening in drug development. xenotech.comthermofisher.comthermofisher.com

Scanning Flow Cytometry for Real-time Cellular Ligand-Receptor Kinetics

Scanning flow cytometry (SFC) is a powerful technique for the real-time analysis of ligand-receptor binding kinetics at the single-cell level. osti.govnih.gov This method provides detailed information on the association and dissociation rates of ligands, such as this compound, with their cellular receptors. osti.gov By fluorescently labeling the ligand, researchers can monitor its interaction with receptors on the cell surface as the cells flow in a stream past a laser beam. osti.govceltarys.com

The primary advantage of flow cytometry in this context is its ability to discriminate between fluorescence associated with the cell and the fluorescence of the surrounding medium, allowing for precise measurements of bound ligand. osti.gov This is particularly crucial for studying the kinetics of glucocorticoid receptors (GRs), which are the primary targets of this compound. nih.gov Flow cytometry has been successfully used to evaluate GR expression and binding in various cell types. nih.govresearchgate.net

Methodologically, a rapid mix flow cytometer can be employed to measure kinetic events in the millisecond to second time frame. osti.gov This involves mixing cells with the fluorescently labeled this compound and immediately analyzing the sample. To determine the dissociation kinetics, a high concentration of unlabeled ligand can be added to compete with the labeled ligand, and the decrease in cell-associated fluorescence is monitored over time. osti.govumich.edu This approach allows for the calculation of key kinetic parameters, such as the association rate constant (k_on) and the dissociation rate constant (k_off), which are fundamental to understanding the drug-receptor interaction. The use of fluorescently labeled ligands in flow cytometry offers a safer and more versatile alternative to traditional radioligand binding assays. researchgate.netabcam.com

Computational Modeling and Simulation in Chemical and Biological Research

Molecular dynamics (MD) simulations have become an indispensable tool for investigating the dynamic interactions between proteins and ligands, such as this compound and its receptor. nih.gov These simulations provide atomic-level insights into the conformational changes and stability of the protein-ligand complex over time. mdpi.comnottingham.ac.uk For glucocorticoids, MD simulations have been used to study the binding of various agonists to the glucocorticoid receptor (GR), revealing how different ligands can induce distinct conformational changes in the receptor. frontiersin.orgnih.govnih.gov

The process of an MD simulation typically involves defining a force field (e.g., CHARMM36, AMBER) that describes the interactions between atoms. mdpi.comfrontiersin.org The protein-ligand complex is then placed in a simulated physiological environment, often a box of water molecules and ions. nottingham.ac.uk The simulation then calculates the trajectory of each atom over a defined period, which can range from nanoseconds to microseconds. mdpi.comfrontiersin.org Analysis of these trajectories can reveal crucial information about the stability of the complex, key amino acid residues involved in binding, and the role of water molecules in the binding interface. nih.govdovepress.com For instance, simulations can show how this compound fits into the ligand-binding pocket of the GR and the specific hydrogen bonds and van der Waals interactions that stabilize the complex. frontiersin.orgdovepress.com This detailed understanding of the binding mode is critical for the rational design of new and improved therapeutic agents. nottingham.ac.uk

Quantum chemical calculations offer a powerful approach to understanding the electronic structure and reactivity of molecules like this compound. rsc.orgarxiv.org These methods, based on the principles of quantum mechanics, can provide detailed information about a molecule's electron distribution, orbital energies, and potential for chemical reactions. rsc.orgethernet.edu.et For drug molecules, this information is vital for predicting their chemical stability, metabolic pathways, and interaction with biological targets.

Various quantum chemical methods can be employed, ranging from semi-empirical methods to more computationally intensive ab initio and density functional theory (DFT) calculations. rsc.orgmicrosoft.com These calculations can determine properties such as molecular orbital shapes and energies (HOMO and LUMO), which are crucial for understanding chemical reactivity. The electronic properties of this compound, such as its electrostatic potential and charge distribution, can be mapped to understand how it interacts with the amino acid residues in the binding pocket of the glucocorticoid receptor. This level of detail complements the dynamic information obtained from molecular dynamics simulations, providing a more complete picture of the ligand-receptor interaction.

Theoretical pharmacokinetic and pharmacodynamic (PK/PD) modeling is a quantitative approach used to describe and predict the time course of a drug's effects in the body. anesth-pain-med.orgwikipedia.orgresearchgate.net Pharmacokinetics (PK) describes "what the body does to the drug," including its absorption, distribution, metabolism, and excretion, while pharmacodynamics (PD) describes "what the drug does to the body," or the relationship between drug concentration and its pharmacological effect. anesth-pain-med.orgfrontiersin.org

PK/PD models are essential for understanding the complete dose-concentration-response relationship of drugs like this compound. accp1.orgnih.gov These models can be relatively simple, such as direct effect models, or more complex, incorporating indirect responses, biophase distribution, and turnover of endogenous substances. frontiersin.orgnih.gov For corticosteroids like methylprednisolone, which can have delayed and complex effects, mechanism-based PK/PD models are particularly useful. nih.govresearchgate.net These models can account for processes such as receptor binding, gene transcription, and protein synthesis that mediate the drug's effects. nih.gov

A key aspect of PK/PD modeling is addressing any time lag, or hysteresis, between the plasma drug concentration and the observed effect. anesth-pain-med.orgaccp1.org This is often accomplished using an "effect compartment" model, which links the plasma concentration to a hypothetical effect site concentration. anesth-pain-med.orgaccp1.org By integrating data from preclinical and clinical studies, PK/PD models for this compound can be developed to optimize dosing regimens and predict therapeutic outcomes in different patient populations. mdpi.comnih.gov

Future Directions and Emerging Research Avenues for 6alpha Methylprednisone

Design and Synthesis of Novel 6alpha-Methylprednisone Analogues with Tailored Biological Activities

The future development of 6alpha-methylprednisolone hinges on the creation of novel analogues with improved therapeutic profiles. A primary strategy involves the design and synthesis of conjugates to enhance physicochemical properties and therapeutic efficacy. symeres.com Glucocorticoids like 6alpha-methylprednisolone often suffer from poor water solubility, which can limit their application. symeres.com To address this, researchers are focused on developing new drug delivery systems and covalent conjugates aimed at improving solubility, increasing drug circulation time, and enabling targeted delivery to inflammatory sites. symeres.com

These synthetic approaches can be broadly categorized into two main groups: low molecular weight conjugates and polymeric conjugates. symeres.com Low molecular weight conjugates involve attaching the steroid to smaller molecules, while polymeric conjugates link the drug to larger polymer backbones. symeres.com The goal of these modifications is to create prodrugs that can offer controlled release of the active compound, potentially reducing the required dosage and frequency of administration, thereby minimizing systemic side effects. symeres.com Research in this area includes not only the synthesis of these new molecular entities but also extensive in vitro and in vivo testing to evaluate their altered biological activities and therapeutic potential. symeres.com

Table 1: Strategies for the Design of 6alpha-Methylprednisolone Analogues

| Strategy | Description | Desired Outcome | Reference |

| Low Molecular Weight Conjugation | Covalently linking 6alpha-methylprednisolone to small molecules (e.g., amino acids, peptides). | Improved solubility, targeted delivery, controlled release. | symeres.com |

| Polymeric Conjugation | Attaching 6alpha-methylprednisolone to a polymer backbone (e.g., PEG, polysaccharides). | Increased circulation half-life, passive targeting to inflamed tissues (EPR effect), reduced systemic exposure. | symeres.com |

| Fragment-Based Design | A method for creating lead compounds by screening libraries of small molecular fragments for binding to a target. ebi.ac.uk | Identification of novel chemical scaffolds that can be elaborated into potent and selective modulators. | ebi.ac.uk |

Exploration of Unconventional Biological Targets and Signaling Pathways beyond Classic Glucocorticoid Receptors

While the primary mechanism of 6alpha-methylprednisolone involves binding to the classic glucocorticoid receptor (GR), future research is increasingly focused on understanding its effects on unconventional biological targets and signaling pathways. The GR itself is a complex transcription factor that can modulate gene expression in multiple ways beyond simple activation. google.comiaea.org The biological effects of glucocorticoids are mediated by the GR, which regulates thousands of genes involved in metabolism, stress response, cell proliferation, and inflammation. mdpi.com

Emerging research highlights that the GR can interact with and modulate the activity of other key inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). nih.gov GR-mediated signaling can enhance the expression of the inhibitor of NF-κB (IκB) and repress the mitogen-activated protein kinase (MAPK)-mediated activity of AP-1. nih.gov Furthermore, glucocorticoids are known to influence other critical cellular pathways, including the IGF-1/PI3K/Akt pathway and myostatin signaling, which are involved in protein synthesis and muscle metabolism. mdpi.com

Additionally, the existence of different GR isoforms, particularly GRβ, adds another layer of complexity. GRβ can act as a dominant-negative inhibitor of GRα, but may also regulate genes independently, contributing to the diverse and sometimes paradoxical effects of glucocorticoids. iaea.org In certain contexts, such as in hippocampal microglia, glucocorticoids can prime innate immune cells, leading to an enhanced pro-inflammatory response upon subsequent stimulation. google.com Understanding these non-classical pathways is crucial for developing next-generation glucocorticoids that can separate desired anti-inflammatory effects from unwanted metabolic or immunosuppressive side effects. google.com

Table 2: Unconventional Targets and Pathways for 6alpha-Methylprednisolone

| Target/Pathway | Description of Interaction | Potential Therapeutic Implication | Reference |

| NF-κB Signaling | GR can repress NF-κB activity through direct interaction or by inducing the expression of its inhibitor, IκB. | Core anti-inflammatory effect. | nih.gov |

| AP-1 Signaling | GR can inhibit the activity of the AP-1 transcription factor, often by repressing MAPK pathways. | Attenuation of inflammatory gene expression. | nih.gov |

| Glucocorticoid Receptor β (GRβ) | An isoform that can antagonize GRα activity or regulate different sets of genes independently. | Modulating glucocorticoid resistance and specificity. | iaea.org |

| PI3K/Akt/mTOR Pathway | Glucocorticoids can inhibit this pathway, which is central to cell growth and protein synthesis. | Contributes to metabolic side effects and muscle atrophy. | mdpi.com |

| Toll-Like Receptor (TLR) Signaling | Activated GR can induce the expression of IRAK-M, a negative regulator of TLR signaling. | Dampening of innate immune responses. | google.com |

Integration of Multi-Omics Data in Systems Pharmacology Models for Comprehensive Understanding

A comprehensive understanding of 6alpha-methylprednisolone's complex effects requires a shift from single-target pharmacology to a systems-level approach. ingentaconnect.com The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—into quantitative systems pharmacology (QSP) models represents a key future direction. ingentaconnect.comresearchgate.net QSP aims to create mathematical models that describe the dynamic interactions between a drug and the body's biological networks across multiple scales, from molecules to the whole organism. ingentaconnect.comgoogle.com

This approach allows researchers to build holistic models that incorporate vast datasets to simulate and predict drug responses. ingentaconnect.com For instance, deep learning frameworks are being developed to integrate multi-omics data to predict drug-induced changes in the proteome, which more directly reflects cellular function than transcriptomics alone. researchgate.net Such models can help to impute missing data and screen compounds in a virtual environment. researchgate.net

Other computational methods, like OmicsNet, use multilayer networks to integrate different types of omics data to identify the most likely signaling cascades affected by a drug, linking molecular changes to clinical phenotypes. brynmawr.edu By combining pharmacokinetic/pharmacodynamic (PK/PD) modeling with systems biology, QSP provides a powerful tool to unravel complex signaling mechanisms, identify novel biomarkers, and optimize drug therapy. ingentaconnect.comgoogle.com This integrative approach is essential for moving beyond empirical descriptions of drug action toward a mechanistic and predictive science. ingentaconnect.com

Table 3: Role of Multi-Omics Data in Systems Pharmacology of 6alpha-Methylprednisolone

| Omics Type | Data Provided | Application in Systems Pharmacology Models | Reference |

| Genomics | Information on genetic variations (e.g., SNPs) in receptors, enzymes, and targets. | Identifying patient populations likely to respond differently (pharmacogenomics). | ingentaconnect.com |

| Transcriptomics | Measures changes in mRNA expression levels following drug exposure. | Mapping gene regulatory networks and identifying drug-regulated pathways. | ingentaconnect.com |

| Proteomics | Quantifies changes in protein expression and post-translational modifications. | Providing a more direct link between drug action and cellular function; biomarker discovery. | ingentaconnect.comresearchgate.net |

| Metabolomics | Measures levels of small-molecule metabolites. | Understanding the drug's impact on metabolic pathways and identifying metabolic side effects. | ingentaconnect.com |

Advancements in Stereoselective Synthesis and Green Chemistry Approaches for Production and Derivatization

Future research is also focused on improving the manufacturing processes for 6alpha-methylprednisolone and its derivatives through advancements in stereoselective synthesis and the adoption of green chemistry principles. The complex, three-dimensional structure of steroids necessitates highly controlled synthetic methods to ensure the correct stereochemistry, which is critical for biological activity.

One key area of advancement is the development of safer and more efficient stereoselective reactions. For example, patents describe highly stereoselective methods for the 6α-fluorination of corticosteroid intermediates, which avoid the use of explosive and toxic gaseous reagents like fluoroperchlorate that were used in older methods. This not only improves safety but also simplifies the purification process by eliminating the need to separate unwanted isomers.

Simultaneously, the principles of green chemistry are being applied to steroid synthesis to reduce environmental impact and improve sustainability. researchgate.net This includes the use of heterogeneous catalysts, microwave-assisted synthesis to accelerate reactions and reduce the need for harsh solvents, and biocatalysis. Biocatalytic methods, which use enzymes or whole microorganisms, are particularly promising. symeres.com Fermentation processes can perform specific chemical transformations with high selectivity, such as the "fermentation dehydrogenation" step mentioned in a patent for synthesizing 6alpha-methylprednisolone, which is described as environmentally friendly. ingentaconnect.com Fungal systems, for instance, have been shown to efficiently and selectively hydroxylate steroids at specific positions, offering a green alternative to traditional chemical methods. brynmawr.edu These approaches lead to shorter synthetic routes, less waste, and safer manufacturing processes. symeres.com

Table 4: Advanced Synthetic Approaches for Corticosteroids

| Approach | Description | Advantages | Reference |

| Stereoselective Fluorination | Use of modern, selective fluorinating agents to install a fluorine atom at a specific position (e.g., 6α). | High stereospecificity, avoids toxic and explosive reagents, simplifies purification. | |

| Biocatalysis / Microbial Transformation | Using enzymes or whole microorganisms (e.g., fungi, bacteria) to perform specific chemical steps like hydroxylation or dehydrogenation. | High regio- and stereoselectivity, mild reaction conditions, environmentally friendly, can use renewable feedstocks. | ingentaconnect.combrynmawr.edu |

| Microwave-Assisted Synthesis | Employing microwave radiation to heat reactions. | Dramatically reduced reaction times, increased yields, avoidance of high-boiling point solvents. | |

| Heterogeneous Catalysis | Using catalysts that are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction). | Easy separation and recycling of the catalyst, reduced waste. |

Q & A

Q. What established methodologies are recommended for synthesizing 6alpha-Methylprednisone, and how can researchers optimize yield and purity?

To synthesize this compound, standard steroid synthesis protocols involving selective methylation at the 6α position should be followed. Purification techniques such as column chromatography or recrystallization can enhance purity, while analytical methods like HPLC or NMR should validate structural integrity . Yield optimization may require iterative adjustments to reaction conditions (e.g., temperature, solvent ratios) and catalyst selection. Researchers must report numerical data with precision aligned to instrumentation limits (e.g., ±0.1 mg for mass measurements) .

Q. What pharmacological targets and mechanisms of action are well-characterized for this compound?

The compound primarily targets glucocorticoid receptors, modulating anti-inflammatory and immunosuppressive pathways. Mechanistic studies should compare its receptor-binding affinity (e.g., via radioligand assays) to prednisone or dexamethasone, using dose-response curves to quantify potency (EC50 values). Literature reviews must contextualize findings within existing corticosteroid research, citing prior in vitro and clinical data .

Advanced Research Questions

Q. How can in vivo studies be designed to evaluate this compound’s anti-inflammatory efficacy while addressing interspecies variability?

Use randomized, controlled trials with stratified animal models (e.g., murine vs. primate) to assess pharmacokinetic differences. Dose regimens should account for metabolic rate variations, and biomarkers (e.g., cytokine levels) must be standardized across species. Blinding protocols and placebo controls are critical to reduce bias, as emphasized in neurostimulation research . Participant selection criteria should align with ICH guidelines, ensuring adequate sample size and ethical oversight .

Q. What statistical approaches resolve contradictions between in vitro and in vivo pharmacokinetic data for this compound?

Apply mixed-effects models to analyze discrepancies arising from bioavailability differences (e.g., hepatic metabolism in vivo vs. cell culture conditions). Meta-analyses of raw datasets can identify confounding variables (e.g., protein binding effects). Report confidence intervals and P-values (e.g., P < 0.05) to quantify significance, avoiding overinterpretation of small effect sizes . Data precision must reflect instrument limitations (e.g., ±5% for HPLC assays) .

Q. How should researchers integrate multi-omics data to elucidate this compound’s off-target effects?

Combine transcriptomic (RNA-seq), proteomic (mass spectrometry), and metabolomic (LC-MS) datasets to map systemic responses. Bioinformatics tools (e.g., pathway enrichment analysis) can prioritize high-impact off-target pathways. Validate findings using CRISPR-mediated gene knockout models. Raw data should be archived in repositories (e.g., GEO) for reproducibility .

Q. What ethical guidelines govern longitudinal studies involving this compound in human participants?

Obtain informed consent with clear disclosure of risks (e.g., adrenal suppression). Adhere to protocols for data anonymization and secure storage (retain records for 5–10 years post-study). Independent ethics committees must review blinding efficacy and participant withdrawal criteria. Conflicts of interest (e.g., funding sources) must be declared .

Methodological Challenges

Q. How can binding assay specificity for this compound be validated to minimize off-target interactions?

Use competitive binding assays with structurally analogous corticosteroids (e.g., methylprednisolone) to test cross-reactivity. Include negative controls (e.g., receptor knockout cells) and orthogonal techniques (e.g., surface plasmon resonance) to confirm results. Report signal-to-noise ratios and limit of detection (LOD) metrics .

Q. What strategies address batch-to-batch variability in this compound formulations during preclinical testing?

Implement quality control assays (e.g., dissolution testing, stability studies under varied pH/temperature) for each batch. Use reference standards from accredited agencies (e.g., USP) to calibrate instruments. Statistical process control (SPC) charts can monitor variability trends .

Data Interpretation & Reporting

Q. How should researchers present contradictory efficacy data in this compound studies?

Differentiate between clinical relevance (e.g., effect size) and statistical significance. Use subgroup analyses to identify responder/non-responder populations. Transparently report limitations (e.g., sample size, confounding variables) in the Discussion section, avoiding overgeneralization .

Q. What frameworks support comparative analysis of this compound against newer glucocorticoid analogs?

Apply the PICOS framework (Population, Intervention, Comparison, Outcomes, Study design) to structure systematic reviews. Use network meta-analyses to rank efficacy/safety profiles, ensuring adherence to PRISMA guidelines for data extraction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|